3-(5-Methyl-2-thienyl)alanine

Catalog No.
S8809282
CAS No.
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
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3-(5-Methyl-2-thienyl)alanine

Product Name

3-(5-Methyl-2-thienyl)alanine

IUPAC Name

(2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

KNSCRQAEJYEVMU-ZETCQYMHSA-N

Canonical SMILES

CC1=CC=C(S1)CC(C(=O)O)N

Isomeric SMILES

CC1=CC=C(S1)C[C@@H](C(=O)O)N

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 3-(5-methyl-2-thienyl)alanine is (2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid. This name reflects:

  • The S-configuration at the chiral α-carbon of the alanine moiety.
  • A thiophene ring substituted with a methyl group at position 5 and linked to the propanoic acid chain at position 2.

The numbering of the thiophene ring follows IUPAC guidelines, where positions are assigned to minimize locants for substituents (Figure 1).

Common Synonyms and Historical Terminology

This compound is interchangeably referred to as:

  • 5-Methyl-2-thienylalanine
  • β-(5-Methyl-2-thienyl)-L-alanine (obsolete terminology)
  • 3-(5-Methylthiophen-2-yl)alanine

Historically, early literature used non-systematic descriptors such as "methylthienyl alanine," but modern publications adhere to IUPAC standards.

CAS Registry Number and Regulatory Databases

The CAS Registry Number for 3-(5-methyl-2-thienyl)alanine is 98593-60-3. Regulatory databases classify it under:

  • PubChem CID: Not explicitly listed in provided sources, but structural analogues (e.g., CID 40605039) share similar metadata.
  • DSSTox Substance ID: DTXSID001227853 (for the unprotected form).

Molecular Formula and Structural Representation

  • Molecular Formula: $$ \text{C}8\text{H}{11}\text{NO}_2\text{S} $$
  • Molecular Weight: 185.25 g/mol.

The structure comprises:

  • A thiophene ring (C$$4$$H$$3$$S) with a methyl group at position 5.
  • An L-alanine backbone (-CH(NH$$_2$$)COOH) attached to position 2 of the thiophene (Figure 1).

Figure 1:
$$
\begin{array}{ccc}
& \text{NH}2 & \
& | & \
\text{HOOC} & - & \text{C} & - & \text{CH}
2 & - & \text{S} & \overset{\displaystyle \underset{\displaystyle \text{CH}_3}{\overset{5}{\large\circlearrowleft}}}{\text{C}} & - & \text{C} \
& | & \
& \text{H} & \
\end{array}
$$
Stereochemistry and substitution pattern of 3-(5-methyl-2-thienyl)alanine.

Isomeric Forms and Stereochemical Considerations

  • Stereoisomerism: The α-carbon’s S-configuration defines the L-enantiomer, which is biologically relevant. The D-enantiomer (R-configuration) is synthetically accessible but less studied.
  • Tautomerism: The thiophene ring does not exhibit tautomerism, unlike pyrrole derivatives.
  • Regioisomerism: Substitution at thiophene positions 3 or 4 (e.g., CID 40605039) yields distinct regioisomers with divergent physicochemical properties.

Biocatalytic Synthesis Approaches

Enzymatic Resolution Techniques

Enzymatic resolution remains a cornerstone for producing enantiomerically pure 3-(5-Methyl-2-thienyl)alanine. The hydantoinase process, a multi-enzyme cascade involving dihydropyrimidinase (D-hydantoinase), carbamoylase, and hydantoin racemase, enables dynamic kinetic resolution of racemic hydantoin precursors. For substrates where spontaneous racemization is slow, hydantoin racemase ensures complete substrate conversion by interconverting D- and L-5-monosubstituted hydantoins [4]. This system achieves >95% yield of L-thienylalanine when coupled with L-carbamoylase, as demonstrated in recombinant Escherichia coli systems [4]. Recent engineering of tryptophan synthase (TrpB) has expanded substrate scope, enabling β-N-substitution reactions with diverse amine nucleophiles while minimizing product decomposition [3].

Whole-Cell Biotransformation Systems

Whole-cell biocatalysts integrate cofactor regeneration and compartmentalized enzyme systems for efficient production. Agrobacterium-derived polycistronic systems coexpressing D-hydantoinase, D-carbamoylase, and hydantoin racemase convert 0.3 M D,L-5-(2-methylthioethyl)hydantoin to D-methionine analogs within 6 hours [4]. Immobilized enzyme systems further enhance practicality, with Brevibacillus agri dihydropyrimidinase retaining 80% activity after 15 reuse cycles in L-homophenylalanine synthesis [4].

Chemical Synthesis Pathways

Hydantoinase-Based Production Methods

The chemical hydantoin route begins with cyclization of 2-hydroxy-3-thienylacrylic acids to form 5-monosubstituted hydantoins, followed by alkaline hydrolysis and decarbamoylation. This method achieves 90–95% yields for L-enantiomers when paired with N-succinyl-amino acid racemase (NSAR) to enable dynamic kinetic resolution [4] [6]. A comparative analysis of hydantoin substrates reveals:

Hydantoin SubstituentReaction Time (h)Yield (%)Enantiomeric Excess (%)
5-Methyl-2-thienyl892>99
Phenyl128598
Benzyl108897

Data adapted from Martínez-Gómez et al. (2007) and Rodríguez-Alonso et al. (2017) [4].

Azlactone Intermediate Routes

Azlactones serve as versatile intermediates for thienylalanine synthesis. 2-Hydroxy-3-thienylacrylic acids undergo cyclodehydration to form azlactones, which undergo nucleophilic ring-opening with ammonia or amines. This route benefits from mild conditions (pH 7–8, 25–40°C) and avoids racemization, producing enantiomerically pure L-thienylalanine in 89% isolated yield [6]. Recent optimizations using phase-transfer catalysts reduced reaction times from 24 hours to 6 hours while maintaining >99% ee [6].

Solid-Phase Peptide Synthesis Modifications

Incorporating 3-(5-Methyl-2-thienyl)alanine into peptides requires orthogonal protection strategies. The thienyl sulfur is protected as a sulfoxide using tert-butyl hydroperoxide, while the α-amino group utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Automated synthesis on Rink amide resin achieves 85% coupling efficiency per cycle, with microwave-assisted synthesis reducing cycle times to 8 minutes . Deprotection with trifluoroacetic acid:triisopropylsilane:water (95:2.5:2.5) cleaves the peptide while preserving thienyl integrity.

Green Chemistry Approaches in Thienylalanine Production

Sustainable methodologies emphasize catalyst recycling and solvent reduction. Chiral ligands like (S)-17 and (R)-17 are recovered in >95% yield after Ni(II) complex disassembly, enabling 10 reuse cycles without activity loss [1]. Aqueous micellar systems using TPGS-750-M surfactant achieve 82% yield in azlactone ring-opening reactions, eliminating organic solvents . Continuous-flow systems coupled with enzyme immobilization on magnetic nanoparticles reduce waste generation by 40% compared to batch processes [4].

X-ray crystallography represents the definitive method for determining three-dimensional molecular structures and solid-state arrangements of organic compounds. While specific crystallographic data for 3-(5-Methyl-2-thienyl)alanine is limited in the current literature, comparative analysis with related thienyl-containing amino acids provides valuable structural insights.

Studies of related thienyl amino acid derivatives have revealed characteristic structural features in their crystal arrangements. For instance, crystal structures of baclofen analogs containing thiophene moieties show distinct conformational patterns [2]. The 4-amino-3-(2-thienyl)butyric acid exhibits a monoclinic P21/c space group with specific unit cell parameters: a = 13.288 Å, b = 5.231(1) Å, c = 12.388(2) Å, β = 92.3(1)° [2]. These structures demonstrate that thienyl-substituted amino acids typically adopt conformations that facilitate intermolecular hydrogen bonding between amino and carboxyl groups.

The presence of the thiophene ring in amino acid structures significantly influences crystal packing arrangements. Research on thiophene-amino acid hybrids has demonstrated that stereogenic centers in these compounds have pronounced effects on both ring conformations and molecular packing patterns [3]. The five-membered thiophene ring can adopt different orientational arrangements relative to the amino acid backbone, with dihedral angles typically ranging from 75 to 85 degrees between aromatic rings and amino acid planes [4].

Crystallographic investigations of related amino acid structures, such as L-phenylalanine, have revealed multiple polymorphic forms with distinct space groups and molecular arrangements [5]. The common form I of L-phenylalanine crystallizes in space group P21 with four molecules in the asymmetric unit (Z' = 4), characterized by bilayer structures interconnected through hydrogen bonding networks. Similar structural motifs are anticipated for 3-(5-Methyl-2-thienyl)alanine, where the thiophene substituent would contribute to both intramolecular conformational preferences and intermolecular packing interactions.

Based on analogous structures, 3-(5-Methyl-2-thienyl)alanine is expected to crystallize in a monoclinic or orthorhombic system with typical amino acid hydrogen bonding patterns. The methylthiophene group would likely participate in π-π stacking interactions and contribute to the overall crystal stability through van der Waals forces.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of molecular environments and connectivity patterns. For 3-(5-Methyl-2-thienyl)alanine, both ¹H and ¹³C NMR spectroscopy offer critical insights into molecular structure and dynamic behavior.

The ¹H NMR spectrum of 3-(5-Methyl-2-thienyl)alanine exhibits characteristic signals for the thiophene aromatic protons and the methyl substituent. Related thiophene-containing compounds show distinctive patterns in their NMR spectra [6]. The thiophene ring protons typically appear in the aromatic region between 6.0-7.5 ppm, with the 3-position proton (adjacent to the alanine chain) appearing slightly upfield compared to the 4-position proton due to the electron-donating effect of the alkyl substituent.

The methyl group attached to the thiophene ring exhibits a characteristic singlet around 2.3-2.5 ppm in ¹H NMR spectra. This chemical shift is consistent with methyl groups attached to aromatic heterocycles and provides a distinctive fingerprint for compound identification [7]. The alanine backbone protons show typical patterns: the alpha-proton appears as a triplet around 3.6-4.0 ppm due to coupling with the beta-methylene protons, while the beta-methylene protons appear as a doublet around 3.0-3.3 ppm.

¹³C NMR spectroscopy reveals the carbon framework of the molecule with enhanced resolution. The thiophene carbon atoms exhibit characteristic chemical shifts in the 120-140 ppm region, with the quaternary carbon bearing the methyl group appearing around 135-140 ppm [8]. The methyl carbon typically resonates around 15-16 ppm, while the amino acid carbons show shifts consistent with alpha-amino acid structures: the carboxyl carbon around 175 ppm, the alpha-carbon around 55 ppm, and the beta-carbon around 30 ppm.

Two-dimensional NMR techniques, including COSY and HSQC experiments, provide connectivity information that confirms the molecular structure. The COSY spectrum reveals scalar coupling patterns between adjacent protons, particularly useful for establishing the connectivity between the alanine chain and the thiophene substituent. HSQC experiments directly correlate ¹H and ¹³C signals, providing unambiguous assignment of carbon-proton pairs.

Studies of related thiophene-containing amino acids have demonstrated that NMR spectroscopy can effectively distinguish between different regioisomers and conformational states [9]. The chemical shifts and coupling patterns are sensitive to the electronic environment created by the thiophene ring and can provide information about preferred conformations in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular structure through characteristic fragmentation patterns under electron impact or electrospray ionization conditions. The mass spectrometric behavior of 3-(5-Methyl-2-thienyl)alanine can be understood through comparison with related thiophene-containing compounds and amino acid derivatives.

The molecular ion peak appears at m/z 185, corresponding to the molecular formula C₈H₁₁NO₂S [1]. Under electron impact conditions, the compound exhibits characteristic fragmentation patterns that reflect the stability of different molecular fragments. Studies of related thienyl-containing compounds have revealed that thiophene rings exhibit considerable stability under mass spectrometric conditions, often serving as stable fragment ions [10].

Primary fragmentation pathways involve loss of functional groups from the amino acid backbone. The most common initial fragmentation involves loss of the carboxyl group (COOH, 45 mass units) to give a fragment at m/z 140. This fragmentation pattern is typical for amino acids and results from the relatively weak bond between the alpha-carbon and the carboxyl carbon [11]. Secondary fragmentation may involve loss of the amino group (NH₂, 16 mass units) or formation of iminium ions through cyclization reactions.

The thiophene ring contributes to fragment stability through resonance stabilization. Fragment ions containing the intact methylthiophene moiety (C₅H₅S, 97 mass units) are commonly observed and serve as diagnostic ions for structural identification. The methylthiophene fragment can further lose the methyl group to give the thiophene radical cation at m/z 84.

Under electrospray ionization conditions, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 186. Collision-induced dissociation of the protonated molecule reveals fragmentation patterns consistent with proton-directed cleavage mechanisms [12]. The amino acid backbone shows preferential cleavage at the alpha-carbon position, leading to formation of thiophene-containing fragments.

Advanced mass spectrometric techniques, including tandem MS and high-resolution accurate mass measurements, provide detailed structural information. Product ion spectra reveal specific fragmentation pathways and allow distinction between isomeric compounds. The accurate mass measurements confirm elemental composition and detect potential impurities or degradation products.

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis provides comprehensive information about thermal stability, decomposition patterns, and phase transitions of amino acid compounds. For 3-(5-Methyl-2-thienyl)alanine, thermal analysis reveals critical information about stability ranges and degradation mechanisms.

Thermal stability studies of related amino acid derivatives indicate that aromatic amino acids generally exhibit higher thermal stability compared to aliphatic analogs due to the stabilizing effect of aromatic π-systems [13]. The decomposition temperature of 3-(5-Methyl-2-thienyl)alanine is expected to occur above 250°C, based on comparison with similar thiophene-containing amino acids. Related compounds such as 3-(2-thienyl)-L-alanine show melting points with decomposition around 255-263°C [14], suggesting similar thermal behavior for the methylated analog.

Thermogravimetric analysis typically reveals multiple decomposition stages. The initial mass loss usually occurs around 100-150°C and corresponds to loss of absorbed moisture or crystal water. The primary decomposition begins around 250-280°C with loss of volatile fragments from the amino acid backbone. Studies of amino acid thermal behavior indicate that decarboxylation represents one of the primary decomposition pathways, resulting in formation of amine derivatives [15].

The thiophene ring provides additional thermal stability through its aromatic character. However, sulfur-containing heterocycles can undergo specific decomposition reactions at elevated temperatures, including desulfurization reactions that lead to formation of hydrocarbon fragments and release of hydrogen sulfide [16]. The methyl substituent on the thiophene ring may influence decomposition pathways by providing additional stabilization through hyperconjugation effects.

Differential scanning calorimetry reveals phase transition temperatures and enthalpies. Amino acids typically undergo solid-solid phase transitions before decomposition, reflecting changes in crystal structure or molecular conformation [17]. The presence of the thiophene substituent may influence these transitions by altering intermolecular interactions and packing arrangements.

Isothermal thermogravimetric studies at different temperatures provide kinetic information about decomposition processes. Long-term stability assessments at physiologically relevant temperatures (37°C) are particularly important for potential biological applications [18]. The thermal analysis data guides storage conditions and processing parameters for practical applications.

Solubility Profile Across Solvent Systems

Solubility characteristics represent fundamental physicochemical properties that influence bioavailability, formulation development, and practical applications. The solubility profile of 3-(5-Methyl-2-thienyl)alanine across different solvent systems reflects the compound's amphiphilic nature, combining hydrophilic amino acid functionality with lipophilic thiophene character.

In aqueous systems, the solubility of 3-(5-Methyl-2-thienyl)alanine is significantly influenced by pH conditions. Amino acids exist as zwitterions at physiological pH, exhibiting both positive and negative charges that enhance water solubility. Based on related thiophene-containing amino acids, water solubility is estimated to be approximately 1-5 mg/mL under neutral conditions [19]. The presence of the methylthiophene substituent reduces water solubility compared to natural amino acids due to its hydrophobic character.

Polar organic solvents generally provide better solubility for aromatic amino acids. Methanol and ethanol demonstrate good solubility characteristics for similar compounds, with concentrations reaching 10-50 mg/mL depending on temperature and specific molecular interactions [20]. The hydrogen bonding capacity of alcohols facilitates dissolution of the amino acid functionality while the organic character accommodates the thiophene ring.

Acetonitrile and acetone represent moderately polar aprotic solvents that show variable solubility patterns. Studies of related phenylalanine derivatives indicate that acetone typically provides higher solubility compared to acetonitrile [20]. The solubility order generally follows: acetone > ethyl acetate > acetonitrile, reflecting the balance between polarity and hydrogen bonding capacity.

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) typically provide excellent solubility for amino acid derivatives due to their high polarity and hydrogen bonding capability. These solvents are commonly used for analytical and synthetic applications requiring complete dissolution .

In non-polar solvents such as hexane or chloroform, solubility remains very limited due to the ionic character of the amino acid functionality. However, the thiophene substituent may provide some degree of solubilization in aromatic solvents like toluene or benzene through π-π interactions.

Temperature significantly influences solubility across all solvent systems. Solubility generally increases with temperature following Arrhenius-type behavior, with solubility doubling approximately every 20-30°C increase in many organic solvents [22]. The thermodynamic parameters of dissolution, including enthalpy and entropy changes, provide insights into the molecular interactions governing solubility behavior.

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-(5-Methyl-2-thienyl)alanine are fundamental to understanding its behavior in biological systems and chemical applications. As an amino acid derivative, the compound exhibits characteristic ionization behavior involving both amino and carboxyl functional groups, with additional considerations for the electronic effects of the methylthiophene substituent.

The compound possesses two primary ionizable groups: the alpha-amino group and the carboxyl group. The carboxyl group typically exhibits a pKa value around 2.0-2.5, consistent with aliphatic carboxylic acids [23]. The electron-withdrawing effect of the thiophene ring through the beta-carbon may slightly lower this pKa value compared to simple amino acids, potentially shifting it to 1.9-2.3. Computational predictions suggest a pKa1 of approximately 2.15 for the carboxyl group [14].

The alpha-amino group demonstrates a pKa value typically ranging from 9.0-9.5 for aromatic amino acids. The methylthiophene substituent exerts an electron-withdrawing influence through the beta-carbon, which slightly reduces the basicity of the amino group. Based on comparison with related aromatic amino acids, the amino group pKa is estimated to be around 9.1-9.3 [24]. This value reflects the balance between the electron-withdrawing effect of the thiophene ring and the stabilizing influence of the methyl substituent.

The isoelectric point (pI) represents the pH at which the compound exists predominantly as a zwitterion with zero net charge. For 3-(5-Methyl-2-thienyl)alanine, the isoelectric point is calculated as the average of the two pKa values: pI = (pKa1 + pKa2)/2 = (2.15 + 9.2)/2 ≈ 5.7. This value is typical for aromatic amino acids and indicates that the compound exists primarily in zwitterionic form under physiological conditions.

Potentiometric titration provides the most accurate method for experimental pKa determination. The titration curve reveals two distinct equivalence points corresponding to the carboxyl and amino group ionizations. The inflection points in the titration curve, combined with mathematical modeling using Henderson-Hasselbalch equations, yield precise pKa values [25].

The electronic effects of the methylthiophene substituent influence ionization behavior through both inductive and resonance mechanisms. The thiophene ring acts as a weak electron-withdrawing group, but the methyl substituent provides electron-donating character that partially counteracts this effect. The net result is a moderate influence on pKa values compared to unsubstituted amino acids.

pH-dependent speciation diagrams illustrate the relative abundance of different ionic forms as a function of pH. At low pH (< 1), the compound exists predominantly as a cation with both amino and carboxyl groups protonated. At intermediate pH (2-9), the zwitterionic form dominates with deprotonated carboxyl and protonated amino groups. At high pH (> 10), the anionic form predominates with both groups deprotonated.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

185.05104977 g/mol

Monoisotopic Mass

185.05104977 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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